molecular formula C14H30ClNO2 B3014865 1-(Tert-butoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1212231-85-0

1-(Tert-butoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B3014865
CAS No.: 1212231-85-0
M. Wt: 279.85
InChI Key: IQOTXRKSXXWXII-UHFFFAOYSA-N
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Description

1-(Tert-butoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C14H30ClNO2 and its molecular weight is 279.85. The purity is usually 95%.
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Scientific Research Applications

Radical Intermediates in Organic Synthesis

Research on tert-butoxy derivatives has demonstrated their role in facilitating radical reactions. For instance, the study on the thermolysis of (tert-Butylperoxy)iodanes revealed the formation of divalent iodine (9-I-2) radical intermediates, showcasing an efficient deiodination process. This mechanism underscores the potential of tert-butoxy compounds in synthesizing complex organic molecules through radical pathways (Dolenc & Plesničar, 1997).

Catalysis and Oxidation Reactions

Oxidovanadium(V) complexes, incorporating tert-butoxy groups, have been synthesized and characterized, providing insights into their structural features and potential applications in catalysis. These complexes exhibit supramolecular assemblies supported by hydrogen bonding, which could be harnessed in oxidation reactions and catalytic processes (Back et al., 2012).

Protection of Hydroxyl Groups

The tert-butoxy group is utilized in protecting hydroxyl groups during synthetic procedures. This strategy allows for the selective manipulation of molecules, facilitating complex synthetic transformations. The stability and easy removal of the tert-butoxy protecting group make it invaluable in the synthesis of prostaglandins and other biologically active compounds (Corey & Venkateswarlu, 1972).

Asymmetric Synthesis

The development of chiral amino alcohol-based ligands incorporating tert-butoxy groups has been reported for the asymmetric alkynylation of chloral, leading to high yields and enantiomeric excesses. This research demonstrates the compound's utility in enantioselective synthesis, providing a pathway to chiral alcohols and their derivatives, which are crucial building blocks in pharmaceutical synthesis (Jiang & Si, 2004).

Properties

IUPAC Name

1-(3,5-dimethylpiperidin-1-yl)-3-[(2-methylpropan-2-yl)oxy]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO2.ClH/c1-11-6-12(2)8-15(7-11)9-13(16)10-17-14(3,4)5;/h11-13,16H,6-10H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOTXRKSXXWXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC(COC(C)(C)C)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.